Alanylphenylalanine (Ala-Phe), CAS 3061-90-3, is a synthetic or endogenous dipeptide composed of L-alanine and L-phenylalanine. In industrial and laboratory procurement, it is primarily valued as a highly soluble, stable delivery vehicle for phenylalanine in bioprocessing, cell culture media, and parenteral nutrition. Beyond its nutritional and metabolic utility, Ala-Phe serves as a critical benchmark substrate for studying mammalian proton-coupled oligopeptide transporters (such as PEPT1 and PEPT2) and as a specialized ligand in the synthesis of metal-coordinated antineoplastic agents . Its defined sequence and physicochemical properties make it a superior choice over free amino acid mixtures for high-concentration formulations .
Substituting Alanylphenylalanine with a physical mixture of free L-alanine and L-phenylalanine fails in practical applications due to the notoriously poor aqueous solubility of free L-phenylalanine (~27 mg/mL), which leads to precipitation in concentrated media . Furthermore, substituting Ala-Phe with its reverse-sequence isomer, Phenylalanylalanine (Phe-Ala), fundamentally alters the molecule's N-terminal and C-terminal sterics. This sequence reversal drastically changes its binding conformation and affinity for the intestinal PEPT1 transporter, as well as its susceptibility to specific aminopeptidases, rendering the isomers non-interchangeable in pharmacokinetic assays and enzymatic studies [1].
Free L-phenylalanine exhibits limited aqueous solubility, restricting its use in concentrated cell culture media and liquid nutritional formulations. Procuring the dipeptide Alanylphenylalanine (Ala-Phe) overcomes this bottleneck. Ala-Phe demonstrates an aqueous solubility of approximately 100 mg/mL (423 mM) . This is nearly four times higher than the solubility of free L-phenylalanine (~27 mg/mL at 25°C) [1]. This enhanced solubility allows for the formulation of highly concentrated, stable phenylalanine delivery systems without the risk of crystallization or precipitation during storage.
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | ~100 mg/mL (Ala-Phe) |
| Comparator Or Baseline | ~27 mg/mL (Free L-Phenylalanine) |
| Quantified Difference | ~3.7-fold increase in aqueous solubility |
| Conditions | Aqueous solution at room temperature |
Enables the manufacturing of highly concentrated liquid media and nutritional formulations without the risk of phenylalanine precipitation.
In pharmacokinetic and drug delivery research, the human oligopeptide transporter 1 (hPepT1) is a critical target. The sequence of the dipeptide strictly dictates transporter binding and translocation. Ala-Phe is a well-characterized, high-affinity natural substrate for hPepT1, interacting specifically with the E595 residue to facilitate transport[1]. In contrast, altering the sequence or using bulkier N-terminal residues significantly shifts the binding conformation, altering transport efficiency. This makes Ala-Phe a precise benchmark substrate for standardizing hPepT1 uptake assays compared to non-substrate peptides or inhibitors [1].
| Evidence Dimension | Transporter binding conformation and substrate activity |
| Target Compound Data | Interacts with E595; acts as a transported substrate |
| Comparator Or Baseline | Inhibitors / non-substrate peptides (lack E595 interaction) |
| Quantified Difference | Distinct substrate vs. inhibitor transport mechanism |
| Conditions | hPepT1 binding models and in vitro uptake kinetic measurements |
Essential for validating in vitro models of intestinal drug absorption and screening novel PEPT1-targeted prodrugs.
Alanylphenylalanine serves as a specific ligand in the synthesis of metallo-pharmaceuticals. Research demonstrates that Ala-Phe forms highly stable coordination complexes with Au(III), which exhibit targeted DNA binding and inhibit tumor cell proliferation[1]. The specific steric bulk of the phenylalanine side chain, combined with the minimal interference from the alanine methyl group, makes Ala-Phe structurally optimal for these metal complexes compared to bulkier or more rigid dipeptides[1].
| Evidence Dimension | Metal complex formation and bioactivity |
| Target Compound Data | Forms stable, bioactive Au(III)-Ala-Phe complexes |
| Comparator Or Baseline | Uncoordinated dipeptide or free amino acids |
| Quantified Difference | Enhanced DNA binding and tumor cell inhibition upon complexation |
| Conditions | Au(III) coordination chemistry and in vitro cell proliferation assays |
Justifies the procurement of Ala-Phe as a specialized ligand for developing novel metal-based chemotherapeutics.
Where free phenylalanine causes precipitation at high concentrations, Ala-Phe is the right choice to deliver stable, highly soluble phenylalanine for mammalian cell lines and advanced bioprocessing formulations .
Where a reliable, standardized natural substrate is needed to evaluate the transport kinetics of novel prodrugs across epithelial membranes, Ala-Phe provides a well-characterized baseline for hPepT1 binding [1].
Where a specific dipeptide ligand is required to coordinate with Au(III) or other transition metals to synthesize DNA-targeting antineoplastic agents, Ala-Phe offers the ideal steric profile for stable complexation[2].
Where a defined sequence (Ala-Phe vs. Phe-Ala) is necessary to calibrate capillary electrophoresis, HPLC, or evaluate novel chiral selectors like β-cyclodextrin.